2-Methoxy-4-nitrobenzenesulfonyl chloride

Description

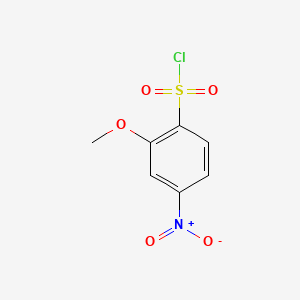

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-14-6-4-5(9(10)11)2-3-7(6)15(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECYXMKYZQXEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309319 | |

| Record name | 2-Methoxy-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21320-91-2 | |

| Record name | 2-Methoxy-4-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21320-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 211731 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021320912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21320-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzenesulfonyl Chloride: Properties, Applications, and Protocols

This guide provides a comprehensive technical overview of 2-Methoxy-4-nitrobenzenesulfonyl chloride, a specialized reagent pivotal in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple cataloging of facts to offer field-proven insights into the compound's strategic application, particularly as a superior amine-protecting group. We will explore its synthesis, delve into the electronic and steric rationale for its reactivity, and provide detailed, validated protocols for its use and subsequent cleavage.

Introduction: Strategic Placement of Functionality

This compound, often referred to as Mns-Cl, belongs to the family of nitrobenzenesulfonyl (nosyl) chlorides. These reagents are primarily employed for the protection of primary and secondary amines, converting them into stable sulfonamides.[1] The strategic value of the 2-methoxy-4-nitro substitution pattern, compared to its more common 2-nitro or 4-nitro isomers, lies in the subtle modulation of the phenyl ring's electronic properties. The methoxy group, an electron-donating group (EDG) ortho to the sulfonyl chloride, and the nitro group, a powerful electron-withdrawing group (EWG) para to the sulfonyl chloride, create a unique electronic environment. This environment maintains the high reactivity of the sulfonyl chloride for efficient amine protection while fine-tuning the stability and cleavage kinetics of the resulting sulfonamide.

This guide will elucidate the practical advantages conferred by this specific substitution pattern, offering a deeper understanding of why Mns-Cl can be a strategic choice in complex multi-step syntheses.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use and characterization of its derivatives.

Core Chemical Properties

The key identifiers and physical properties of this compound are summarized in the table below. The compound is typically a stable, crystalline solid, facilitating ease of handling and weighing in a laboratory setting.[2]

| Property | Value | Reference(s) |

| CAS Number | 21320-91-2 | [3] |

| Molecular Formula | C₇H₆ClNO₅S | [3] |

| Molecular Weight | 251.64 g/mol | |

| Appearance | Cream to yellow or brown crystalline solid | [2] |

| Melting Point | 90-95 °C | |

| Purity (Typical) | ≥96% |

Spectroscopic Signature

While a publicly available experimental NMR spectrum for the title compound is not readily found, we can predict its characteristic signals with high confidence based on established chemical shift principles and data from analogous structures.[4]

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

Aromatic Protons: Three signals are expected in the aromatic region (~7.5-8.5 ppm).

-

A doublet adjacent to the nitro group.

-

A doublet of doublets between the methoxy and sulfonyl chloride groups.

-

A doublet ortho to the methoxy group.

-

-

Methoxy Protons: A sharp singlet at approximately 4.0 ppm, integrating to 3H.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

Six distinct signals are expected in the aromatic region (~110-155 ppm), corresponding to the substituted benzene ring carbons.

-

One signal for the methoxy carbon is expected around 56 ppm.[4]

-

-

FTIR Spectroscopy: The infrared spectrum provides clear confirmation of the key functional groups.[3]

-

SO₂Cl Stretch: Two strong, characteristic absorption bands around 1380 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).

-

NO₂ Stretch: Strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-O Stretch: A distinct band for the aryl ether linkage around 1250-1270 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Synthesis of the Reagent

The most logical and industrially relevant synthesis of this compound is the direct chlorosulfonation of the readily available precursor, 3-nitroanisole (1-methoxy-3-nitrobenzene).[5] This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

Caption: Plausible synthesis route to Mns-Cl.

Rationale and Regioselectivity

In the electrophilic chlorosulfonation of 3-nitroanisole, the directing effects of the existing substituents govern the position of the incoming chlorosulfonyl group.

-

The methoxy group (-OCH₃) is a strongly activating, ortho, para-director.

-

The nitro group (-NO₂) is a strongly deactivating, meta-director.

The position para to the methoxy group is occupied by the nitro group. The two positions ortho to the methoxy group are C2 and C6. The position meta to the nitro group is C4. The reaction yields the desired 2-methoxy-4-nitro isomer because the powerful ortho-directing effect of the methoxy group guides the electrophile to the C4 position, which is sterically accessible and electronically activated.

Representative Laboratory Protocol

This protocol is based on established procedures for the chlorosulfonation of activated aromatic compounds.[6]

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Reagent Addition: Charge the flask with chlorosulfonic acid (3.0-4.0 equivalents). Cool the flask in an ice-water bath.

-

Substrate Addition: Add 3-nitroanisole (1.0 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture (e.g., to 50-60 °C) and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cautiously pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a crystalline solid.

Core Application: Protection of Amines

The primary utility of Mns-Cl is the protection of primary and secondary amines to form stable N-nosyl sulfonamides. This transformation is critical in multi-step synthesis to prevent undesired side reactions of the nucleophilic amine.[1]

Caption: General mechanism for amine protection.

Experimental Protocol: Amine Protection (Nosylation)

This protocol is adapted from established methods for similar reagents and is broadly applicable.[7]

-

Setup: Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add this compound (1.05 eq.) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

-

Workup: Quench the reaction with water or 1M HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude Mns-protected amine is often a crystalline solid and can be purified by recrystallization or flash column chromatography.

Deprotection: The Strategic Advantage

The true utility of the nosyl family of protecting groups, including Mns, is the mildness of the conditions required for their removal. Unlike tosyl (Ts) groups, which require harsh reductive conditions (e.g., Na/NH₃), nosyl groups are cleaved under mild, non-reductive conditions using thiol nucleophiles.[8] This orthogonality is crucial, as it allows for selective deprotection in the presence of other common protecting groups like Boc (acid-labile) and Cbz (hydrogenolysis-labile).[9][10]

The Deprotection Mechanism: A Meisenheimer Complex

The cleavage mechanism is a nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing nitro group activates the aromatic ring, allowing a soft nucleophile, typically a thiolate, to attack an ipso-carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent collapse of this complex and elimination cleaves the N-S bond, liberating the free amine.[9]

Caption: Deprotection pathway via SₙAr mechanism.

Experimental Protocol: Mns Group Deprotection

The following is a robust and widely used protocol for the cleavage of nosylamides.[7][11]

-

Setup: Dissolve the Mns-protected amine (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

-

Reagents: Add a base, typically potassium carbonate (K₂CO₃, 3.0 eq.), followed by a thiol, such as thiophenol or 2-mercaptoethanol (2.0-3.0 eq.).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC for the disappearance of the starting material and the appearance of the more polar free amine.

-

Workup: Dilute the reaction mixture with water and extract several times with an organic solvent like ethyl acetate.

-

Washing: Combine the organic extracts and wash thoroughly with water and then brine to remove the solvent (DMF) and inorganic salts.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can then be purified by column chromatography, distillation, or crystallization.

Safety and Handling

This compound is a corrosive substance that must be handled with appropriate care.

-

Hazard Classification: Skin Corrosion/Irritation, Category 1B. Causes severe skin burns and eye damage (H314).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Handle only in a well-ventilated fume hood.

-

Handling: The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

-

Spills: Neutralize spills with a mild base (e.g., sodium bicarbonate) before cleanup.

Conclusion

This compound is a highly valuable reagent for the protection of amines in organic synthesis. Its key advantage is the ability to be cleaved under exceptionally mild and orthogonal conditions, a feature enabled by the electron-withdrawing nitro group that facilitates a nucleophilic aromatic substitution pathway. The additional methoxy substituent provides a subtle modulation of the reagent's properties. By understanding the underlying principles of its reactivity and employing the validated protocols described herein, researchers can confidently integrate this protecting group strategy into their synthetic plans, enabling the efficient construction of complex molecules in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound 96 21320-91-2 [sigmaaldrich.com]

- 3. This compound | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-Nitroanisole | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-nitrobenzenesulfonyl Chloride

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-4-nitrobenzenesulfonyl chloride, a key intermediate in the development of novel sulfonamide-based therapeutics and other fine chemicals. The document details the strategic approach, underlying mechanistic principles, a field-proven experimental protocol, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for the preparation of this valuable synthetic building block.

Strategic Overview and Significance

This compound (CAS No. 21320-91-2) is an important bifunctional organic molecule.[1] It incorporates a reactive sulfonyl chloride moiety, which is a precursor to sulfonamides, and a nitro-activated aromatic ring, which allows for further chemical modifications. Its utility is most pronounced in medicinal chemistry, where related nitroaromatic sulfonyl chlorides are employed in the synthesis of diverse molecular scaffolds. For instance, the sulfonamide linkage is a cornerstone of many therapeutic agents, and the nitro group can be readily reduced to an amine, providing a handle for subsequent derivatization.[2]

The most direct and industrially scalable approach to this molecule is the electrophilic aromatic substitution of the readily available starting material, 3-nitroanisole, using chlorosulfonic acid. This method is cost-effective and leverages well-established chemical principles.

The Chemistry: Mechanism and Regioselectivity

The core transformation is the chlorosulfonation of 3-nitroanisole, an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is dictated by the electronic effects of the substituents already present on the aromatic ring: the methoxy group (-OCH₃) and the nitro group (-NO₂).

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[3]

-

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.[4]

In the substrate, 3-nitroanisole, these directing effects synergize. The methoxy group directs incoming electrophiles to positions 2, 4, and 6. The nitro group directs to positions 2, 4, and 6. Therefore, the electrophile is strongly directed to these positions. The final regioselectivity is determined by a combination of electronic activation and sterics:

-

Position 4 (para to -OCH₃): This position is highly activated by the methoxy group through resonance and is sterically accessible.

-

Position 6 (ortho to -OCH₃): This position is also activated, but is subject to some steric hindrance from the adjacent methoxy group.

-

Position 2 (ortho to -OCH₃ and meta to -NO₂): This position is sterically hindered by both adjacent groups.

Consequently, the electrophilic attack occurs predominantly at the C4 position, which is the most electronically activated and sterically accessible site, yielding the desired this compound product.

The electrophile in this reaction is generated from the auto-protolysis of chlorosulfonic acid, which is believed to form sulfur trioxide (SO₃) and the chlorosulfonium ion (SO₂Cl⁺).[5]

Diagram: Reaction Mechanism```dot

Caption: High-level workflow for the synthesis.

Safety and Trustworthiness

The primary hazard in this synthesis is chlorosulfonic acid . It is a strong acid and a powerful dehydrating agent that reacts violently with water. [6]

-

Inhalation: Vapors are extremely irritating to the respiratory system and can cause delayed lung damage. [7]* Skin Contact: Causes severe chemical and thermal burns. [7]* Handling: Always handle in a well-ventilated fume hood with appropriate PPE. [8]Never add water to chlorosulfonic acid; always add the acid to water (or ice) slowly. [6]* Spills: Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or crushed limestone. Do not use combustible absorbents like sawdust. [9]* Storage: Store away from moisture, nitrates, chlorates, and organic materials. [7] The product, This compound , is classified as corrosive and can cause severe skin burns and eye damage. [8]Standard handling procedures for corrosive solids should be followed.

References

- 1. This compound | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 7. US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 8. 2-甲氧基-4-硝基苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. WO1991013863A1 - Method for preparing 3-nitrobenzene sulphonic acid chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Methoxy-4-nitrobenzenesulfonyl Chloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 2-Methoxy-4-nitrobenzenesulfonyl chloride. It covers the fundamental chemical identity, properties, synthesis, and key applications of this versatile reagent, with a focus on its role as a protecting group in modern organic synthesis.

Chemical Identity and Nomenclature

This compound is a sulfonyl chloride derivative of anisole, characterized by the presence of a methoxy group and a nitro group on the benzene ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

This reagent is also known by a variety of synonyms in commercial and academic literature. Understanding these alternative names is crucial for efficient literature searching and procurement.

Table 1: Synonyms and Identifiers

| Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 21320-91-2 | Sigma-Aldrich, PubChem[1] |

| Synonym | 2-Methoxy-4-nitrobenzene-1-sulfonyl chloride | PubChem[1] |

| Synonym | 2-methoxy-4-nitrobenzenesulphonyl chloride | PubChem[1] |

| Synonym | Benzenesulfonyl chloride, 2-methoxy-4-nitro- | PubChem[1] |

| Molecular Formula | C7H6ClNO5S | PubChem[1] |

| InChIKey | QECYXMKYZQXEHM-UHFFFAOYSA-N | PubChem |

Physicochemical and Safety Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

| Molecular Weight | 251.64 g/mol | PubChem[1] |

| Appearance | White to light yellow powder or crystals | ChemicalBook[2] |

| Melting Point | 90-95 °C | Sigma-Aldrich, ChemicalBook[2] |

| Solubility | Soluble in toluene | ChemicalBook[2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | Sigma-Aldrich, TCI Chemicals |

| Precautionary Statements | P260, P280, P301+P330+P331, P305+P351+P338 | TCI Chemicals |

| Storage | Inert atmosphere, Room Temperature, Moisture Sensitive | ChemicalBook[2] |

This compound is corrosive and moisture-sensitive.[2] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorosulfonation of 3-nitroanisole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the methoxy and nitro groups on the anisole ring guide the position of sulfonation.

Underlying Principles of the Synthesis

The synthesis hinges on the principles of electrophilic aromatic substitution. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺). The methoxy group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. In 3-nitroanisole, the positions ortho and para to the activating methoxy group are C2, C4, and C6. The position meta to the deactivating nitro group is C5. The steric hindrance at C2 and the strong activation by the methoxy group favor substitution at the C4 position.

Experimental Protocol: Chlorosulfonation of 3-Nitroanisole

This protocol is a representative procedure based on established methods for the chlorosulfonation of nitroaromatic compounds.

Materials:

-

3-Nitroanisole

-

Chlorosulfonic acid

-

Thionyl chloride (optional, for improved yield)

-

Ice

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, carefully add an excess of chlorosulfonic acid (typically 3-5 equivalents).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 3-nitroanisole (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC. For improved conversion, thionyl chloride (1.1-1.5 equivalents) can be added at this stage, and the mixture is stirred for an additional 1-2 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of this compound is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of dichloromethane and hexane.

-

Dry the purified product under vacuum to yield this compound as a crystalline solid.

Application in Organic Synthesis: The Nosyl Protecting Group

This compound is a key reagent for the introduction of the 2-methoxy-4-nitrophenylsulfonyl (nosyl) protecting group for amines. The nosyl group is favored in multi-step synthesis due to its stability under a range of conditions and, most importantly, its mild and selective removal.

Protection of Primary Amines (Nosylation)

The reaction of this compound with a primary amine in the presence of a base yields the corresponding N-nosyl sulfonamide.

Caption: Workflow for the protection of a primary amine using this compound.

Experimental Protocol: Nosylation of a Primary Amine

This protocol is a general procedure for the nosylation of a primary amine.

Materials:

-

Primary amine

-

This compound

-

Pyridine or triethylamine (Et₃N)

-

Dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the primary amine (1.0 equivalent) and a base such as pyridine or triethylamine (1.1-1.5 equivalents) in an anhydrous solvent like DCM or THF in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield the crude N-nosylated amine, which can often be purified by recrystallization.

Deprotection of N-Nosyl Sulfonamides

The key advantage of the nosyl protecting group is its facile cleavage under mild conditions, typically using a thiol and a base. This deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: General workflow for the deprotection of an N-nosyl sulfonamide.

Mechanism of Deprotection:

The deprotection is initiated by the deprotonation of the thiol by the base to form a thiolate anion. This potent nucleophile attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex intermediate. Subsequent collapse of this intermediate cleaves the sulfur-nitrogen bond, releasing the free amine.

Experimental Protocol: Deprotection of an N-Nosyl Sulfonamide

This protocol is a general procedure for the deprotection of an N-nosyl protected amine using thiophenol.

Materials:

-

N-Nosyl protected amine

-

Thiophenol

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

-

Ethyl acetate or dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the N-nosyl protected amine (1.0 equivalent) in DMF or acetonitrile in a round-bottom flask.

-

Add a base such as potassium carbonate (2-3 equivalents) to the solution.

-

Add thiophenol (1.5-2.0 equivalents) to the stirred suspension.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers and wash with water and brine to remove the solvent and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the resulting free amine by column chromatography or distillation as required.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its primary utility as a precursor to the nosyl protecting group for amines offers significant advantages in complex molecule synthesis, particularly in the context of drug discovery and development. The mild conditions required for the removal of the nosyl group provide orthogonality with other common amine protecting groups, a critical feature in multi-step synthetic strategies. A thorough understanding of its properties, synthesis, and reaction protocols, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Methoxy-4-nitrobenzenesulfonyl Chloride

This guide provides a comprehensive analysis of the spectral data for 2-methoxy-4-nitrobenzenesulfonyl chloride, a key reagent in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds to ensure technical accuracy and practical utility.

Introduction: The Molecular Profile

This compound (CAS No. 21320-91-2) is a substituted aromatic sulfonyl chloride.[1] Its utility as a synthetic building block stems from the reactivity of the sulfonyl chloride moiety, which readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2] The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzene ring modulates the reactivity of the compound and provides distinct spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆ClNO₅S | [1] |

| Molecular Weight | 251.64 g/mol | |

| Melting Point | 90-95 °C |

| Appearance | Cream to yellow crystalline solid |[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra for this specific compound are not widely published, a highly accurate prediction can be made based on established substituent effects and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet for the methoxy group. The substitution pattern (1-sulfonyl chloride, 2-methoxy, 4-nitro) dictates a specific splitting pattern for the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.15 | d | 1H | H-5 | Ortho to the strongly electron-withdrawing nitro group, deshielded. Coupled to H-6 (small J). |

| ~8.00 | dd | 1H | H-3 | Ortho to the nitro group and meta to the sulfonyl chloride. Deshielded. Coupled to H-5. |

| ~7.40 | d | 1H | H-6 | Ortho to the electron-donating methoxy group, shielded relative to other aromatic protons. Coupled to H-5. |

| ~4.10 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Expertise & Causality: The predicted chemical shifts are based on the additive effects of the substituents. The nitro group at C-4 strongly deshields the ortho protons (H-3 and H-5). The sulfonyl chloride group at C-1 also contributes to deshielding. Conversely, the methoxy group at C-2 is electron-donating, causing a shielding effect, particularly on the ortho proton (H-6), pushing it upfield relative to the other aromatic protons.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~158.0 | C-2 | Aromatic carbon attached to the oxygen of the methoxy group, significantly deshielded. |

| ~150.0 | C-4 | Aromatic carbon bearing the nitro group, deshielded. |

| ~140.0 | C-1 | Aromatic carbon attached to the sulfonyl chloride group. |

| ~128.0 | C-6 | Aromatic carbon ortho to the methoxy group. |

| ~120.0 | C-5 | Aromatic carbon ortho to the nitro group. |

| ~110.0 | C-3 | Aromatic carbon ortho to the nitro group. |

| ~57.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Expertise & Causality: The chemical shifts of the aromatic carbons are heavily influenced by the electronic nature of the attached substituents. The carbons directly bonded to electronegative atoms (O, S, N) are the most deshielded. C-2 (attached to -OCH₃) and C-4 (attached to -NO₂) are expected to be significantly downfield.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters on a 500 MHz instrument would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

¹³C Spectrum Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. Typical parameters would include a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

-

Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase correction and baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, nitro, methoxy, and aromatic groups.[1]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

|---|---|---|---|

| 1530-1550 & 1340-1360 | Strong | Nitro (-NO₂) | Asymmetric & Symmetric Stretch |

| 1370-1390 & 1170-1190 | Strong | Sulfonyl Chloride (-SO₂Cl) | Asymmetric & Symmetric S=O Stretch |

| 3000-3100 | Medium-Weak | Aromatic C-H | C-H Stretch |

| 1580-1600 & 1450-1500 | Medium | Aromatic Ring | C=C Stretch |

| 1250-1270 & 1020-1040 | Strong | Aryl Ether (Ar-O-CH₃) | Asymmetric & Symmetric C-O Stretch |

| 550-600 | Medium | S-Cl Bond | S-Cl Stretch |

Trustworthiness: The presence of strong, distinct peaks in these regions provides a reliable fingerprint for the compound. For instance, the two intense bands for the nitro group and the two intense bands for the sulfonyl group are highly characteristic and their simultaneous presence is a strong indicator of the compound's identity.

Experimental Protocol for FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the crystalline this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data:

| m/z | Ion Formula | Identity |

|---|---|---|

| 251/253 | [C₇H₆ClNO₅S]⁺ | Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 216 | [C₇H₆NO₅S]⁺ | [M - Cl]⁺ |

| 186 | [C₇H₅NO₄]⁺ | [M - SO₂Cl]⁺ |

| 152 | [C₆H₆O₂S]⁺ | [M - Cl - NO₂]⁺ |

| 107 | [C₇H₇O]⁺ | [C₆H₄OCH₃]⁺ |

Note: The molecular ion peak will exhibit a characteristic ~3:1 intensity ratio for the M and M+2 peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expertise & Plausible Fragmentation: The sulfonyl chloride bond is relatively weak and prone to cleavage. Therefore, the loss of a chlorine radical (Cl•) is a common initial fragmentation step. Subsequent loss of the entire sulfonyl chloride group or the nitro group can also be expected.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization, EI).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The spectral data of this compound, whether experimentally determined or expertly predicted, provides a detailed and self-consistent portrait of its molecular structure. The characteristic signals in NMR, the specific absorption bands in IR, and the predictable fragmentation in MS collectively serve as a robust analytical toolkit for any scientist working with this important chemical intermediate. Adherence to the outlined protocols will ensure the generation of high-quality, reliable data for research and development applications.

References

Physical properties of 2-Methoxy-4-nitrobenzenesulfonyl chloride (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-nitrobenzenesulfonyl Chloride

This guide provides a comprehensive overview of the key physical properties of this compound, a crucial reagent in synthetic organic chemistry and drug discovery. The focus is on providing both established data and detailed, field-proven experimental protocols for the determination of its melting point and solubility, tailored for researchers, scientists, and drug development professionals.

Introduction: The Role of this compound in Modern Synthesis

This compound (MNS-Cl), with CAS number 21320-91-2, is a sulfonyl chloride reagent characterized by a methoxy and a nitro group on the benzene ring.[1] This substitution pattern modulates the reactivity of the sulfonyl chloride group, making it a valuable building block in various synthetic applications. Its primary utility lies in the formation of sulfonamides, which are a cornerstone of many pharmaceutical compounds. Understanding its physical properties, such as melting point and solubility, is not merely an academic exercise; it is fundamental to its practical application in process development, reaction optimization, and formulation. Accurate physical data ensures reproducibility, informs purification strategies, and is critical for meeting the rigorous standards of medicinal chemistry and materials science.

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a definitive physical property that serves as a primary indicator of its identity and purity.[2] For a pure compound, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[2]

Literature Data for this compound

The reported melting point for this compound varies slightly across different suppliers and literature sources, which is common for technical-grade reagents. The data underscores the importance of empirical verification in a laboratory setting.

| Parameter | Reported Value (°C) | Source |

| Melting Point Range | 90 - 95 | Sigma-Aldrich, ChemicalBook[1][3] |

| Melting Point Range | 97.0 - 101.0 | TCI Chemicals[4] |

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point range using a digital melting point apparatus (e.g., a Mel-Temp). This method is favored for its accuracy and the small sample quantity required.[5]

Causality and Rationale: The principle relies on uniform and controlled heating of a finely packed solid. The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a clear liquid define the melting range. A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[6]

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder using a spatula or mortar and pestle.[6] This ensures uniform packing and heat transfer.

-

Take a capillary melting point tube (sealed at one end) and jab the open end into the powdered sample until a small amount of solid enters the tube.[6]

-

-

Sample Packing:

-

Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom.[6]

-

For optimal packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The impact will compact the solid tightly into the bottom of the capillary.[5][6]

-

The final packed sample height should be between 2-3 mm. A larger sample size can lead to an artificially broad melting range.[6]

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get a rough estimate.[5]

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

For the accurate measurement, set the heating rate so the temperature increases by no more than 1-2°C per minute as you approach the expected melting point.

-

Record the temperature (T₁) at which the first drop of liquid is observed.

-

Continue heating slowly and record the temperature (T₂) at which the last crystal melts and the sample is completely liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Visualization: Melting Point Determination Workflow

Caption: A flowchart illustrating the key stages of melting point determination.

Solubility: A Determinant of Reactivity and Bioavailability

Solubility is a critical physicochemical parameter that influences a compound's behavior in reaction media and its absorption, distribution, metabolism, and excretion (ADME) properties in a biological context.[7][8] For synthetic applications, choosing an appropriate solvent is essential for achieving optimal reaction kinetics and yield. In drug development, poor aqueous solubility can be a major impediment to a candidate's success.[9]

Qualitative Solubility of this compound

This compound exhibits solubility characteristics typical of a moderately polar organic molecule containing a reactive sulfonyl chloride group. It is sensitive to moisture, and its solubility in protic solvents like water can lead to hydrolysis.[1][4]

| Solvent Class | Example Solvents | Solubility | Rationale / Notes |

| Aprotic Polar | Tetrahydrofuran (THF), Ethyl Acetate | Soluble | Favorable dipole-dipole interactions. |

| Aprotic Non-Polar | Toluene, Methylene Chloride | Soluble | The benzene ring structure allows for favorable van der Waals interactions.[3][10] |

| Protic Polar | Water | Insoluble | The compound is largely non-polar and will hydrolyze rather than dissolve.[10] |

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11] It measures the concentration of a compound in a saturated solution after it has been allowed to equilibrate for an extended period, providing a definitive value.[12] This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in early discovery screening.[7][9]

Causality and Rationale: The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This state of equilibrium is achieved by agitating an excess of the solid in the chosen solvent at a constant temperature over a sufficient period.[11][12] Subsequent analysis of the supernatant provides the solubility value.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a sealed, inert vial (e.g., a glass HPLC vial). An "excess" ensures that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent (e.g., toluene, ethyl acetate, or a relevant buffer for aqueous solubility simulation) to the vial.

-

-

Equilibration:

-

Place the sealed vial in an incubator shaker set to a constant temperature (e.g., room temperature or 37°C for physiological relevance).[11][12]

-

Agitate the mixture for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[9][12] The system should appear as a slurry with visible undissolved solid.

-

-

Sample Separation:

-

After incubation, allow the vials to stand undisturbed to let the solid settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining microscopic particles.[12] This step is crucial as suspended solids will artificially inflate the measured concentration.

-

-

Quantification and Analysis:

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[8][12]

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization: Shake-Flask Solubility Workflow

Caption: A schematic of the shake-flask method for equilibrium solubility.

Conclusion

The physical properties of this compound, specifically its melting point and solubility, are foundational to its effective use in research and development. The protocols and data presented in this guide provide a framework for the accurate characterization of this and other similar reagents. By integrating rigorous experimental technique with an understanding of the underlying physicochemical principles, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

- 1. This compound | 21320-91-2 [amp.chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 21320-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 21320-91-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. who.int [who.int]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

A Guide to the Safe Handling of 2-Methoxy-4-nitrobenzenesulfonyl Chloride for Research Applications

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 2-Methoxy-4-nitrobenzenesulfonyl chloride (CAS No. 21320-91-2). Moving beyond a simple recitation of Safety Data Sheet (SDS) information, this guide elucidates the chemical principles underlying the hazards associated with this compound and offers field-proven insights for establishing a self-validating system of laboratory safety.

Understanding the Inherent Risks: A Chemist's Perspective

This compound is a valuable reagent in organic synthesis, often employed in the preparation of sulfonamides and other derivatives. However, its utility is matched by its significant hazards, primarily its classification as a corrosive substance. A fundamental understanding of its reactivity is paramount to its safe handling.

The core hazard of this compound stems from its sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack. This reactivity is the root cause of its severe corrosive properties.

Hydrolysis: The Primary Hazard Pathway

The most immediate and common risk in a laboratory setting is the hydrolysis of the sulfonyl chloride group upon contact with water. This reaction is vigorous and exothermic, producing 2-Methoxy-4-nitrobenzenesulfonic acid and hydrochloric acid (HCl) gas.

-

Causality: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the lone pair of electrons on the oxygen atom of water. The subsequent elimination of the chloride ion results in the formation of the corresponding sulfonic acid and HCl. The generation of hydrochloric acid is a primary contributor to the severe skin burns and eye damage the compound can inflict.[1][2] This is why the compound is designated as "moisture-sensitive."[3]

The following diagram illustrates this key reaction:

References

Storage and disposal of 2-Methoxy-4-nitrobenzenesulfonyl chloride

An In-Depth Technical Guide to the Safe Storage and Disposal of 2-Methoxy-4-nitrobenzenesulfonyl Chloride

Introduction

This compound is a vital reagent in modern organic synthesis, frequently employed as a building block for complex sulfonamides in medicinal chemistry and drug development.[1] Its utility, however, is matched by its significant hazardous properties. As a highly reactive sulfonyl chloride, it is classified as a corrosive solid that is acutely sensitive to moisture.[2] Improper handling, storage, or disposal can lead to violent reactions, release of toxic fumes, and severe chemical burns.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively. Moving beyond a simple recitation of procedural steps, we will delve into the chemical causality behind these protocols. The methodologies described herein are designed as self-validating systems, ensuring a robust approach to safety and regulatory compliance from receipt of the compound to its final disposal.

Compound Profile and Hazard Analysis

A foundational understanding of the compound's properties is paramount to anticipating its behavior and mitigating risks. This compound is a solid at room temperature, but its reactivity profile dictates the stringent handling required.

| Property | Value | Source(s) |

| CAS Number | 21320-91-2 | [2][3] |

| Molecular Formula | C₇H₆ClNO₅S | [2][3] |

| Molecular Weight | 251.64 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Melting Point | 90-95 °C | [2] |

| GHS Classification | Skin Corrosion, Category 1B; Corrosive to Metals | [4] |

| Signal Word | Danger | [3] |

Causality of Corrosivity: The primary hazard stems from the electrophilicity of the sulfur atom in the sulfonyl chloride group. This functional group reacts readily with nucleophiles, the most common of which is water. Upon contact with moisture from the atmosphere or aqueous solutions, it undergoes rapid hydrolysis.[5][6] This reaction is not a simple dissolution but a chemical transformation that produces 2-methoxy-4-nitrobenzenesulfonic acid and hydrochloric acid (HCl).[5] Both products are highly corrosive acids, capable of causing severe skin burns, eye damage, and respiratory tract irritation.[3][6] The generation of HCl gas can also lead to pressure buildup in improperly sealed containers.[7]

Long-Term Storage Protocols

The core principle of storing this compound is absolute moisture exclusion. Its classification as a Storage Class 8A substance (combustible, corrosive hazardous material) underscores the need for specialized storage conditions.

Key Storage Principles:

-

Inert Environment: The primary container must be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from ambient moisture.[2] In our experience, even minimal moisture ingress can lead to slow degradation, compromising reagent purity and causing pressure buildup.

-

Temperature Control: While room temperature is generally acceptable, storage in a cool, dry place is recommended to minimize degradation and pressure from any potential slow decomposition.[2][8][9] Some suppliers recommend refrigeration, which can further extend shelf life, provided the container is brought to room temperature before opening to prevent condensation.

-

Material Compatibility: The compound must be stored away from incompatible materials, particularly water, alcohols, amines, strong bases, and oxidizing agents.[5][7] Store in a corrosive-resistant container and, if possible, within a secondary containment vessel made of compatible materials.[4]

-

Security: Due to its hazardous nature, the compound should be stored in a locked cabinet or area with restricted access to authorized personnel only.[8]

| Parameter | Recommendation | Rationale | Source(s) |

| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents hydrolysis from ambient moisture. | [2][6] |

| Temperature | Cool, dry place (Room temp. or refrigerated) | Reduces degradation rate and vapor pressure. | [8][9] |

| Container | Tightly-closed, original, corrosion-resistant | Prevents moisture ingress and material corrosion. | [4][8] |

| Incompatibilities | Water, bases, alcohols, amines, oxidizers | Reacts readily, producing corrosive byproducts. | [5][7] |

| Location | Well-ventilated, locked chemical cabinet | Ensures security and safe dispersal of any potential off-gassing. | [8] |

Experimental Protocol: Receiving and Storing

-

Inspection: Upon receipt, visually inspect the container for any signs of damage, compromised seals, or discoloration of the product.

-

Inerting: If the compound is to be used frequently, transfer it inside a glovebox or glovebag under an inert atmosphere into smaller, single-use vials. This minimizes repeated exposure of the bulk material to potential atmospheric moisture.

-

Sealing: For the primary container, ensure the cap is tightly sealed. For added protection, wrap the cap and neck with Parafilm®.

-

Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and all relevant GHS hazard pictograms.[10]

-

Placement: Place the sealed container inside a secondary containment bin within a designated, locked, and ventilated corrosive materials cabinet.

-

Documentation: Log the chemical into the laboratory inventory system with its storage location and date of receipt.

Waste Management and Disposal

Disposal of this compound and its associated waste must be treated with the utmost seriousness. All disposal actions must comply with local, regional, and national hazardous waste regulations.[11] The guiding principle is to convert the reactive sulfonyl chloride into a less hazardous, more stable compound before final disposal.

The following diagram outlines the decision-making process for handling waste streams containing this compound.

Caption: Decision workflow for disposal of this compound.

Experimental Protocol 3.1: Decontamination of Small Spills

This protocol is for minor spills (<5g) on a contained, compatible surface.

-

Evacuate & Ventilate: Ensure the area is well-ventilated. If necessary, restrict access to the immediate area.

-

Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).

-

Containment: Do not use water. Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.

-

Collection: Carefully sweep the mixture into a designated, labeled, and sealable container for hazardous waste. Avoid creating dust.[9]

-

Final Decontamination: Wipe the spill area with a cloth dampened with a non-reactive solvent like toluene or acetone, followed by a thorough wash with soap and water. The cleaning materials must also be disposed of as hazardous waste.

-

Disposal: The container with the absorbed material should be sealed, labeled, and processed according to Protocol 3.3.

Experimental Protocol 3.2: Neutralization of Small Quantities (Quenching)

This protocol is for destroying small quantities (<10g) of unneeded or expired reagent. It must be performed in a fume hood.

Causality: This procedure uses a weak base, sodium carbonate, in an aqueous solution to perform a controlled hydrolysis of the sulfonyl chloride. The sodium carbonate neutralizes the resulting sulfonic acid and HCl in situ, preventing the release of corrosive vapors and controlling the exotherm.

-

Prepare Quenching Solution: In a flask or beaker appropriately sized to be no more than 25% full, prepare a 10% aqueous solution of sodium carbonate. Place it in an ice bath to control the reaction temperature.

-

Don PPE: Full PPE, including a face shield, is mandatory.

-

Slow Addition: Very slowly, and in small portions, add the this compound to the chilled, stirred sodium carbonate solution. An exothermic reaction will occur with some gas evolution (CO₂). The rate of addition must be controlled to keep the temperature below 25°C.

-

Stirring: Allow the mixture to stir at room temperature for at least 2 hours after the addition is complete to ensure the reaction has gone to completion.

-

Validation: Check the pH of the aqueous solution. It should be neutral or slightly basic (pH 7-9). If it is acidic, it indicates incomplete neutralization. Slowly add more sodium carbonate solution until the pH is stable in the neutral/basic range.

-

Disposal: The resulting aqueous solution, containing the sodium salt of 2-methoxy-4-nitrobenzenesulfonic acid and sodium chloride, can be combined with other aqueous waste for disposal via a licensed contractor.

Experimental Protocol 3.3: Preparation for Bulk Disposal

For larger quantities of waste or for the products of the above protocols, professional disposal is required.

-

Container Selection: Use only approved, compatible, and properly sealed hazardous waste containers. Do not mix this waste with other waste streams, especially oxidizers or strong acids.

-

Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents (e.g., "Hydrolyzed this compound waste"), the date, and all relevant hazard symbols.

-

Manifest: Complete a hazardous waste manifest form as required by your institution and local regulations.

-

Storage for Pickup: Store the sealed and labeled waste container in a designated, secure satellite accumulation area until it is collected by a licensed environmental disposal company.

Conclusion

This compound is an indispensable tool in chemical synthesis, but its safe use is non-negotiable. The protocols outlined in this guide are based on the fundamental principles of its reactivity—specifically, its potent corrosivity driven by moisture sensitivity. By understanding the causality behind these hazards, researchers can move from merely following rules to actively implementing a culture of safety. Consistent application of these storage and disposal methodologies will protect personnel, preserve the integrity of research, and ensure compliance with environmental regulations.

References

- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 2. This compound | 21320-91-2 [amp.chemicalbook.com]

- 3. This compound | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 21320-91-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. aksci.com [aksci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemical-label.com [chemical-label.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Significance of 2-Methoxy-4-nitrobenzenesulfonyl Chloride in Amine Chemistry

An In-depth Technical Guide to the Reaction Mechanism of 2-Methoxy-4-nitrobenzenesulfonyl Chloride with Amines

This compound is a highly reactive aromatic sulfonyl chloride. Its utility in modern organic synthesis, particularly in medicinal chemistry and drug development, stems from its ability to react readily with primary and secondary amines to form stable sulfonamides.[1] This reaction is fundamental for several applications, including the installation of the "nosyl" (2-nitrobenzenesulfonyl) group, a well-established protecting group for amines, and the synthesis of biologically active sulfonamide compounds.

The reactivity of this reagent is significantly enhanced by the electronic properties of its aromatic substituents. The presence of a strong electron-withdrawing nitro group at the para-position and a methoxy group at the ortho-position modulates the electrophilicity of the sulfonyl sulfur, making it a prime target for nucleophilic attack. This guide provides a detailed exploration of the underlying reaction mechanism, the influence of these substituents, and the practical application of this reaction in a laboratory setting.

Part 1: The Core Reaction Mechanism - A Stepwise Elucidation

The reaction between this compound and an amine (primary or secondary) is a classic example of a Nucleophilic Acyl Substitution reaction occurring at a sulfur center. The overall transformation involves the replacement of the chloride ion on the sulfonyl group with the amine nucleophile. The mechanism proceeds through a well-defined, multi-step pathway.

Step 1: Nucleophilic Attack on the Electrophilic Sulfur Center

The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile. This nucleophile attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The sulfur atom is electron-deficient due to the strong inductive effect of the two oxygen atoms and the chlorine atom bonded to it, as well as the electron-withdrawing nature of the substituted benzene ring.

Step 2: Formation of a Pentacoordinate Tetrahedral Intermediate

This nucleophilic attack results in the formation of a transient, high-energy pentacoordinate intermediate. In this state, the sulfur atom temporarily adopts a trigonal bipyramidal geometry. This intermediate is unstable and poised to collapse.

Step 3: Departure of the Leaving Group

The intermediate rapidly collapses to restore the stable sulfonyl group. This is achieved by the expulsion of the chloride ion, which is an excellent leaving group due to its ability to stabilize the negative charge as a weak base.[2][3] This step is typically the rate-determining step in related nucleophilic aromatic substitution reactions.[4]

Step 4: Deprotonation to Yield the Final Product

Following the departure of the chloride, a protonated sulfonamide is formed. A base present in the reaction mixture—often a second equivalent of the amine reactant or an added non-nucleophilic base like triethylamine or pyridine—removes the proton from the nitrogen atom.[1] This acid-base reaction is rapid and drives the equilibrium towards the final, stable sulfonamide product and generates an ammonium chloride salt as a byproduct.

The general mechanistic pathway is visualized below:

References

Methodological & Application

Application Notes and Protocols for N-Protection of Primary Amines with 2-Methoxy-4-nitrobenzenesulfonyl Chloride (Mns-Cl)

Abstract

The protection of primary amines is a fundamental operation in multi-step organic synthesis, particularly within pharmaceutical and complex molecule synthesis. The 2-methoxy-4-nitrobenzenesulfonyl (Mns) group emerges as a valuable, albeit specialized, protecting group for primary amines. It offers a distinct set of advantages rooted in the broader family of nitrobenzenesulfonyl (nosyl) amides, most notably its exceptional stability across a range of reaction conditions and its mild, selective cleavage. This document provides a comprehensive guide, including detailed experimental protocols, mechanistic insights, and expert commentary on the strategic application of 2-Methoxy-4-nitrobenzenesulfonyl chloride (Mns-Cl) for the robust protection of primary amines.

Introduction: Strategic Selection of the Mns Protecting Group

In the landscape of amine protecting groups, which is dominated by carbamates like Boc and Cbz, sulfonamides offer a unique reactivity profile. The strong electron-withdrawing nature of the nitro-substituted aromatic ring in Mns-amides acidifies the N-H proton, facilitating subsequent N-alkylation reactions—a cornerstone of the renowned Fukuyama amine synthesis.

The primary advantages that drive the selection of the Mns group include:

-

Mild and Orthogonal Deprotection: The Mns group is readily cleaved under mild, neutral to basic conditions using thiol nucleophiles. This allows for selective deprotection in the presence of acid-labile groups (e.g., Boc, trityl) and groups removed by hydrogenolysis (e.g., Cbz, benzyl), a critical feature for orthogonal synthesis strategies.

-

Activation for N-Alkylation: The resulting Mns-sulfonamide is not merely a passive protecting group. The acidic N-H proton (pKa ≈ 10-11) allows for facile deprotonation and subsequent alkylation under Mitsunobu conditions or with alkyl halides, providing a high-yielding pathway to secondary amines.

-

High Crystallinity: Mns-protected amines are frequently highly crystalline solids, which significantly simplifies their purification through recrystallization, often eliminating the need for column chromatography.[1]

-

Robust Stability: Mns-amides exhibit excellent stability towards both strongly acidic and basic conditions that would cleave many common carbamate-based protecting groups.

While the literature does not always explicitly detail the rationale for choosing the 2-methoxy-4-nitro variant (Mns) over the more common 2-nitro (Ns) or 4-nitro (Ns) analogues, the substitution pattern is understood to fine-tune the electronic properties of the aromatic ring. The ortho-methoxy group, an electron-donating group, likely modulates the reactivity to potentially allow for more facile or selective cleavage compared to the unsubstituted nosyl group, although direct comparative studies are not extensively documented.

Reaction Mechanism and Workflow

The protection and deprotection sequence follows a logical and reliable pathway. The initial protection is a standard nucleophilic attack of the primary amine on the sulfonyl chloride. The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a soft thiol nucleophile attacks the electron-deficient aromatic ring, forming a Meisenheimer complex and subsequently liberating the free amine.

Caption: High-level workflow for amine protection and deprotection using Mns-Cl.

Experimental Protocols

These protocols are based on well-established procedures for nitrobenzenesulfonamides and are directly applicable to Mns-Cl.[1] Researchers should monitor reactions by Thin Layer Chromatography (TLC) to determine completion.

Protocol 1: N-Protection of a Primary Amine with Mns-Cl

This procedure describes a general method for the sulfonylation of a primary amine.

Materials:

-

Primary Amine (1.0 eq)

-

This compound (Mns-Cl) (1.05 - 1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration of amine).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add Mns-Cl (1.05 eq) portion-wise over 5-10 minutes. The Mns-Cl is a solid and can be added directly.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-4 hours, monitoring the reaction progress by TLC until the starting amine is consumed.

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude Mns-protected amine is often a solid that can be purified by recrystallization (e.g., from Ethyl Acetate/Hexanes). If necessary, purification can be achieved by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Causality / Rationale |

| Solvent | Dichloromethane (DCM) | Inert, good solubility for reactants, and easily removed. THF can also be used. |

| Base | Triethylamine, Pyridine | Scavenges the HCl byproduct generated during the reaction, driving it to completion. |

| Stoichiometry | ~1.05 eq of Mns-Cl | A slight excess ensures complete consumption of the valuable starting amine. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exotherm of the reaction. Warming to RT ensures completion. |

Protocol 2: Deprotection of Mns-Sulfonamide

This procedure outlines the cleavage of the Mns group using a thiol nucleophile.

Materials:

-

N-Mns protected amine (1.0 eq)

-

Thiophenol (2.0 - 3.0 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 - 5.0 eq)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc) or DCM

-

Deionized Water & Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the N-Mns protected amine (1.0 eq) in DMF or Acetonitrile.

-

Add potassium carbonate (3.0 eq) to the solution to create a suspension.

-

Add thiophenol (2.0 eq) to the stirred suspension.